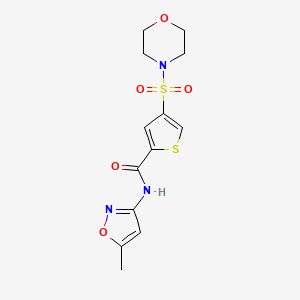

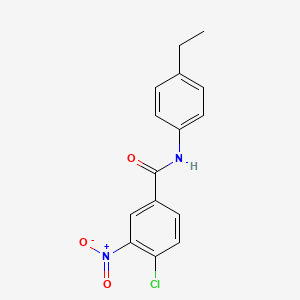

![molecular formula C18H26N4O2S B5558351 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine involves multi-component reactions, showcasing a broad substrate scope and functional group tolerance. Notably, efficient three-component reactions have been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting the versatility of this synthetic approach (Cui et al., 2018).

Molecular Structure Analysis

Studies focusing on the molecular structure of related compounds often employ crystallography to elucidate their conformations. For instance, the structural characterisation of metal complexes containing sulfonamide and imidazo[1,2-a]pyridine derivatives offers insights into the arrangement and orientation of molecules, which is crucial for understanding the chemical behavior of these compounds (Sousa et al., 2001).

Chemical Reactions and Properties

The reactivity of compounds structurally similar to 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine includes diverse chemical transformations. For example, iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides leads to the synthesis of sulfonylmethyl piperidines, demonstrating the compound's capability to undergo functionalization under specific conditions (Xu et al., 2019).

Physical Properties Analysis

The investigation of physical properties, such as solubility, melting point, and stability, is fundamental to understanding the behavior of chemical compounds. While specific studies on 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine's physical properties are limited, research on similar compounds can provide valuable insights. For instance, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal detailed information about intermolecular interactions, which can influence the compound's physical properties (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine and related compounds, such as reactivity with various reagents, stability under different conditions, and ability to participate in chemical reactions, are crucial for their application in synthesis and other areas. The copper-catalyzed synthesis of disulfenylated imidazo[1,2-a]pyridines using elemental sulfur and haloarenes demonstrates the compound's potential in facilitating bond formation through catalysis (Semwal et al., 2019).

Scientific Research Applications

Synthesis and Biological Activity

Studies on imidazo[1,2-a]pyridines, which share a structural motif with the compound , have explored their synthesis and potential biological activities. For instance, new imidazo[1,2-a]pyridines have been synthesized with the aim of investigating their antisecretory and cytoprotective properties as antiulcer agents. Although specific compounds did not show significant antisecretory activity, several demonstrated notable cytoprotective properties, indicating their potential therapeutic applications in gastrointestinal protection (Starrett et al., 1989).

Metal-Free Synthetic Approaches

A metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide as a methylsulfanylating agent illustrates an innovative approach to functionalizing these compounds. This method highlights the versatility and efficiency of synthetic strategies that could potentially be applied to the synthesis and modification of the compound , broadening its range of applications (Chen et al., 2017).

Green Chemistry and Environmental Applications

Research into sulfonylated furans or imidazo[1,2-a]pyridines via metal-free, three-component, domino reactions demonstrates a commitment to green chemistry principles. This efficient method for preparing sulfonylated derivatives underscores the environmental benefits and functional group tolerance of such reactions, potentially relevant for environmentally friendly modifications of the compound in focus (Cui et al., 2018).

Chemical Engineering and Catalysis

The catalytic activity of sulfonic acid functional ionic liquid catalysts in the alkylation of phenol with tert-butyl alcohol (TBA) offers insights into the role of sulfonyl and related compounds in catalysis and chemical engineering processes. Such studies could inform the development of catalytic systems involving the compound , particularly in reactions requiring sulfonyl functionalities (Elavarasan et al., 2011).

properties

IUPAC Name |

3-[[2-(1-butylsulfonylpiperidin-4-yl)imidazol-1-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-2-3-13-25(23,24)22-10-6-17(7-11-22)18-20-9-12-21(18)15-16-5-4-8-19-14-16/h4-5,8-9,12,14,17H,2-3,6-7,10-11,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZUNGSHSWQCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C2=NC=CN2CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)